molecular formula C22H40O2 B026869 (S)-3-Hexyl-5,6-dihydro-6-undecyl-2H-pyran-2-one CAS No. 130676-64-1

(S)-3-Hexyl-5,6-dihydro-6-undecyl-2H-pyran-2-one

Cat. No.: B026869
CAS No.: 130676-64-1
M. Wt: 336.6 g/mol
InChI Key: PNTFVBMYNOKWQP-NRFANRHFSA-N
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Description

(S)-3-Hexyl-5,6-dihydro-6-undecyl-2H-pyran-2-one, also known as HUDP, is a synthetic compound that has been extensively studied for its potential applications in the field of neuroscience. HUDP is a potent modulator of synaptic plasticity, which is the ability of the brain to change and adapt in response to experience.

Scientific Research Applications

Chromones and Antioxidant Activity

Chromones, such as 1-benzopyran-4-ones, which share a structural similarity with pyranones, exhibit significant antioxidant properties. These compounds, found in the human diet, have been associated with a variety of physiological activities, including anti-inflammatory, antidiabetic, antitumor, and anticancer effects. The antioxidant properties of chromones, which help neutralize active oxygen and free radicals, play a crucial role in delaying or inhibiting cellular impairment leading to diseases. The radical scavenging activity of these compounds is enhanced by specific functional groups, indicating the potential for (S)-3-Hexyl-5,6-dihydro-6-undecyl-2H-pyran-2-one to exhibit similar activities if it possesses comparable structural features (Yadav et al., 2014).

Hybrid Catalysts and Heterocyclic Synthesis

The synthesis of heterocyclic compounds, including pyran derivatives, is crucial for medicinal and pharmaceutical applications. Pyranopyrimidine scaffolds, which are structurally related to this compound, highlight the importance of hybrid catalysts in synthesizing bioactive molecules. Research on these scaffolds underscores the broad applicability of such structures, with a focus on one-pot multicomponent reactions facilitated by various catalysts, including organocatalysts and nanocatalysts. This suggests potential methodologies for synthesizing and modifying compounds like this compound for therapeutic applications (Parmar et al., 2023).

Morpholine and Pyrans: Pharmacological Profiles

Morpholine and pyran derivatives have been recognized for their broad spectrum of pharmacological activities. The review on morpholine and pyrans derivatives suggests that the structural features inherent to these compounds, possibly shared by this compound, contribute to their potent pharmacophoric activities. This encompasses a range of applications from anti-cancer to anti-inflammatory treatments, demonstrating the versatility and potential of such structures in drug design and pharmacology (Asif & Imran, 2019).

Properties

IUPAC Name

(2S)-5-hexyl-2-undecyl-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40O2/c1-3-5-7-9-10-11-12-13-15-17-21-19-18-20(22(23)24-21)16-14-8-6-4-2/h18,21H,3-17,19H2,1-2H3/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTFVBMYNOKWQP-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1CC=C(C(=O)O1)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@H]1CC=C(C(=O)O1)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90562127
Record name (6S)-3-Hexyl-6-undecyl-5,6-dihydro-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130676-64-1
Record name 2H-Pyran-2-one, 3-hexyl-5,6-dihydro-6-undecyl-, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130676-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Orlistat hexyl undecyl pyranone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130676641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6S)-3-Hexyl-6-undecyl-5,6-dihydro-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORLISTAT HEXYL UNDECYL PYRANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UHB3M28SJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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